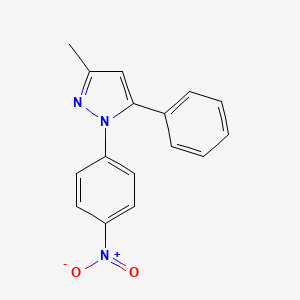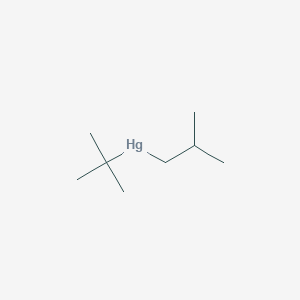
tert-Butyl(2-methylpropyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(2-methylpropyl)mercury: is an organomercury compound characterized by the presence of a mercury atom bonded to a tert-butyl group and a 2-methylpropyl group. Organomercury compounds are known for their significant applications in organic synthesis and industrial processes due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(2-methylpropyl)mercury typically involves the reaction of tert-butylmercury chloride with 2-methylpropylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the decomposition of the organomercury compound. The general reaction scheme is as follows:
tert-Butylmercury chloride+2-methylpropylmagnesium bromide→this compound+MgClBr
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent control of reaction parameters are common practices in industrial settings.
化学反応の分析
Types of Reactions: tert-Butyl(2-methylpropyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The tert-butyl and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) oxide or other mercury(II) salts.
Reduction: Elemental mercury.
Substitution: Various organomercury compounds depending on the substituent introduced.
科学的研究の応用
Chemistry: tert-Butyl(2-methylpropyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the study of reaction mechanisms involving organomercury intermediates.
Biology: In biological research, this compound is used to study the effects of organomercury compounds on biological systems. It serves as a model compound to understand the toxicity and metabolic pathways of mercury-containing substances.
Medicine: While direct medical applications are limited due to toxicity, the compound is used in the development of mercury-based pharmaceuticals and in the study of mercury poisoning treatments.
Industry: In industrial applications, this compound is used in the production of catalysts and in the synthesis of specialty chemicals. Its unique properties make it valuable in processes requiring precise control of chemical reactivity.
作用機序
The mechanism of action of tert-Butyl(2-methylpropyl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity. This interaction is a key factor in the compound’s toxicity and its effects on biological systems.
類似化合物との比較
Methylmercury: Known for its high toxicity and environmental impact.
Ethylmercury: Used in some vaccines as a preservative.
Phenylmercury: Employed in antifungal and antibacterial agents.
Comparison: tert-Butyl(2-methylpropyl)mercury is unique due to the presence of both tert-butyl and 2-methylpropyl groups, which influence its chemical reactivity and physical properties. Compared to methylmercury and ethylmercury, it has different solubility and stability characteristics, making it suitable for specific industrial and research applications.
特性
CAS番号 |
78226-00-3 |
|---|---|
分子式 |
C8H18Hg |
分子量 |
314.82 g/mol |
IUPAC名 |
tert-butyl(2-methylpropyl)mercury |
InChI |
InChI=1S/2C4H9.Hg/c2*1-4(2)3;/h1-3H3;4H,1H2,2-3H3; |
InChIキー |
PYIFAODTLCSXBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[Hg]C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


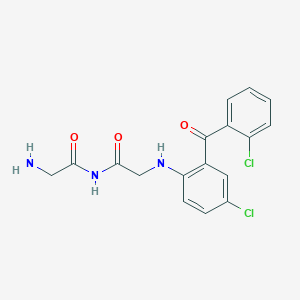

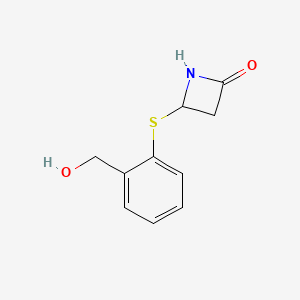


![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)
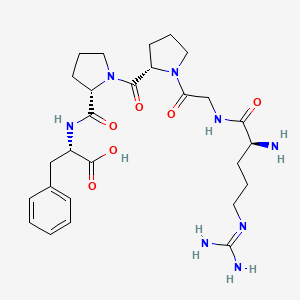
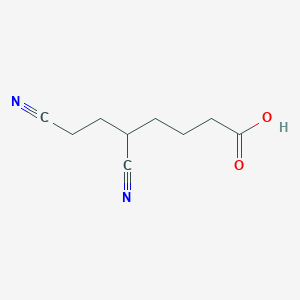
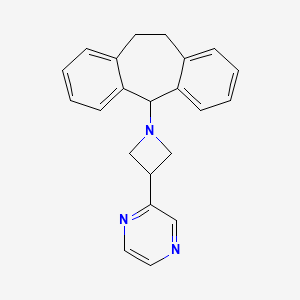

![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)


